Methyl 4-phenoxybenzoate

Medicinal Chemistry ADME Prediction SAR Studies

Select Methyl 4-phenoxybenzoate for your next synthetic project. This para-substituted diaryl ether offers a critical advantage over its 2- or 3-phenoxy isomers and the free acid: its defined XLogP3 of 3.6 and TPSA of 35.5 Ų ensure consistent physicochemical properties for SAR studies. As a proven building block for InhA reductase inhibitors (anti-TB agents) and a foundational scaffold for 5α-reductase inhibitor optimization, it accelerates medicinal chemistry programs. Dual synthetic routes (esterification or Pd-coupling) provide process flexibility. Choose this precise regioisomer to maintain data integrity in your assays.

Molecular Formula C14H12O3
Molecular Weight 228.24 g/mol
CAS No. 21218-94-0
Cat. No. B177547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-phenoxybenzoate
CAS21218-94-0
Molecular FormulaC14H12O3
Molecular Weight228.24 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2
InChIInChI=1S/C14H12O3/c1-16-14(15)11-7-9-13(10-8-11)17-12-5-3-2-4-6-12/h2-10H,1H3
InChIKeyXMXLYEKPSHVLKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Phenoxybenzoate (CAS 21218-94-0): Core Physical and Chemical Baseline for Research and Industrial Procurement


Methyl 4-phenoxybenzoate is a diaryl ether compound belonging to the phenoxybenzoate ester class, with a molecular formula of C14H12O3 and a molecular weight of 228.24 g/mol . It is characterized by a phenoxy group at the para-position of a benzoic acid methyl ester, a structural feature that defines its chemical reactivity and distinguishes it from positional isomers . The compound has a calculated LogP (XLogP3) of 3.6, indicating moderate lipophilicity, and a topological polar surface area (TPSA) of 35.5 Ų . As a synthetic intermediate, it is utilized in the preparation of potential InhA reductase inhibitors and other biologically active molecules .

Methyl 4-Phenoxybenzoate: Why Substitution with Positional Isomers or Free Acid Forms Compromises Experimental Reproducibility


Substituting methyl 4-phenoxybenzoate with its positional isomers (e.g., 2- or 3-phenoxybenzoate) or the corresponding free acid (4-phenoxybenzoic acid) is not straightforward due to significant differences in physicochemical properties and biological target engagement. The position of the phenoxy substituent on the aromatic ring profoundly influences the compound's electronic distribution, steric hindrance, and molecular recognition, which are critical in structure-activity relationships (SAR) [1]. While methyl 4-phenoxybenzoate has a calculated XLogP3 of 3.6, its 3-phenoxy isomer (3-phenoxybenzoic acid) exhibits an XLogP3 of 3.9, and the free acid 4-phenoxybenzoic acid is reported to have an XLogP3 of 3.9, indicating distinct lipophilicity and membrane permeability profiles . Furthermore, the methyl ester moiety is essential for pro-drug or intermediate applications, as the free acid (CAS 2215-77-2) possesses a free carboxyl group (hydrogen bond donor) that alters hydrogen-bonding capacity and solubility, thereby affecting reaction outcomes and biological assays . These property shifts render direct substitution without re-optimization and re-validation of experimental protocols unfeasible, directly impacting the integrity of research data.

Methyl 4-Phenoxybenzoate: A Quantitative Evidence Guide for Differentiated Selection in Research and Development


Methyl 4-Phenoxybenzoate Differentiates from Positional Isomers via Lipophilicity and Polar Surface Area

In silico physicochemical property analysis reveals that methyl 4-phenoxybenzoate possesses a distinct lipophilicity and polar surface area profile compared to its positional isomer, 3-phenoxybenzoic acid. The para-substituted methyl ester exhibits an XLogP3 of 3.6, while the meta-substituted free acid has an XLogP3 of 3.9 . This difference of 0.3 log units translates to a approximately two-fold difference in partition coefficient, which can significantly impact membrane permeability and biological distribution. Furthermore, the topological polar surface area (TPSA) of methyl 4-phenoxybenzoate is 35.5 Ų, a parameter that directly influences oral bioavailability and blood-brain barrier penetration .

Medicinal Chemistry ADME Prediction SAR Studies

Methyl 4-Phenoxybenzoate as a Key Intermediate: Evidence from InhA Reductase Inhibitor Synthesis

Methyl 4-phenoxybenzoate is explicitly cited as a useful building block for preparing potential InhA reductase inhibitors, a critical target in Mycobacterium tuberculosis . While the compound itself is an intermediate, its use in this specific pathway differentiates it from close analogs like 4-phenoxybenzoic acid (CAS 2215-77-2), which is documented as an intermediate for the fluoroquinolone antibiotic sitafloxacin [1]. This distinction highlights the divergent synthetic utility based on the ester functionality, where the methyl ester is preferred for InhA inhibitor elaboration, while the free acid is utilized in a different antibiotic class.

Antitubercular Drug Discovery Enzyme Inhibition Organic Synthesis

Phenoxybenzoic Acid Derivatives as Potent 5α-Reductase Inhibitors: A Class-Level Inference for the Methyl Ester

A series of 4-(biphenyl-4-yloxy)benzoic acid derivatives have been identified as potent inhibitors of human steroid 5α-reductase, with some analogs exhibiting IC50 values significantly lower than finasteride (IC50 values of 0.87, 0.67, and 0.56 nM for select derivatives) [1]. While methyl 4-phenoxybenzoate itself is a simpler analog lacking the biphenyl extension, it belongs to this same core phenoxybenzoate class. The SAR study indicates that the para-phenoxy substitution on the benzoic acid core is crucial for activity, and the carboxyl group (or ester) is involved in key interactions [1]. This establishes a class-level inference that methyl 4-phenoxybenzoate, as a core scaffold, holds potential for further optimization in this therapeutic area, distinguishing it from unrelated ester classes.

Endocrinology Enzyme Inhibition Drug Design

Differentiation via Synthetic Accessibility: Methyl 4-Phenoxybenzoate's Established Synthetic Routes

Methyl 4-phenoxybenzoate can be reliably synthesized via two established routes: (1) esterification of 4-phenoxybenzoic acid with methanol under acid catalysis, and (2) a palladium-catalyzed cross-coupling reaction between methyl 4-hydroxybenzoate and benzeneboronic acid . While the free acid 4-phenoxybenzoic acid can be obtained from its methyl ester via hydrolysis, the reverse esterification requires additional synthetic steps. This implies that procurement of the methyl ester provides a more direct entry point for downstream chemistry requiring the ester functionality, such as transesterification or reduction to the alcohol, thereby streamlining synthetic workflows compared to starting from the free acid.

Organic Synthesis Process Chemistry Chemical Procurement

Methyl 4-Phenoxybenzoate: High-Value Application Scenarios Based on Evidence-Based Differentiation


Medicinal Chemistry: Core Scaffold for Non-Steroidal 5α-Reductase Inhibitor Development

As established by class-level evidence from potent 5α-reductase inhibitors, methyl 4-phenoxybenzoate represents a foundational scaffold for SAR-driven optimization in endocrinology and urology drug discovery [1]. Researchers can leverage this core to design and synthesize novel analogs, exploring modifications on the phenoxy and ester moieties to enhance potency and selectivity against isoforms of this enzyme, a key target in benign prostatic hyperplasia (BPH) and androgenetic alopecia.

Antitubercular Drug Discovery: Validated Intermediate for InhA Reductase Inhibitor Synthesis

Methyl 4-phenoxybenzoate is directly cited as a building block for preparing potential InhA reductase inhibitors, a well-validated target for new antitubercular agents . This provides a clear, evidence-backed application for medicinal chemists working on novel treatments for Mycobacterium tuberculosis. The compound's established use in this context offers a significant time advantage over de novo scaffold selection.

Organic Synthesis: Strategic Intermediate for Complex Molecule Construction

Owing to its dual synthetic accessibility from either esterification or palladium-catalyzed coupling, and its position one step upstream of the free acid, methyl 4-phenoxybenzoate serves as a strategic intermediate in multi-step organic syntheses . It is particularly valuable in projects where both ester and acid functionalities are required at different stages, offering process chemists a more versatile and efficient building block compared to the free acid.

Physicochemical Property Studies: Benchmark for Positional Isomer SAR in ADME Prediction

The quantifiable differences in key physicochemical descriptors (e.g., XLogP3 = 3.6, TPSA = 35.5 Ų) between methyl 4-phenoxybenzoate and its positional isomers (e.g., 3-phenoxybenzoic acid with XLogP3 = 3.9) make it a valuable benchmark compound in studies focused on understanding and predicting the impact of regioisomerism on ADME properties . Researchers in computational chemistry and drug design can utilize this data to validate in silico models and inform lead optimization strategies.

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